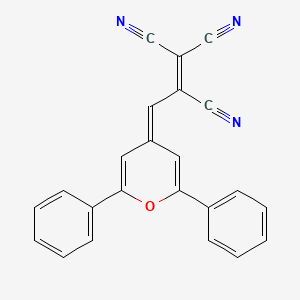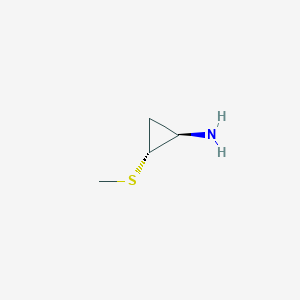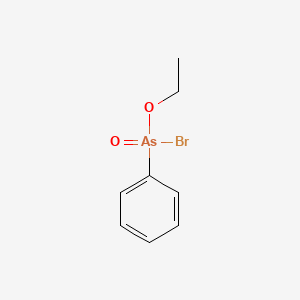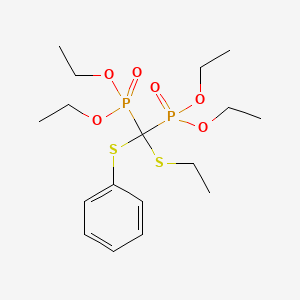
1-Iodo-3-methylbutene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless to light yellow liquid that is insoluble in water but soluble in most organic solvents . This compound is primarily used in organic synthesis and as a solvent.
Vorbereitungsmethoden
1-Iodo-3-methylbutene can be synthesized through various methods. One common synthetic route involves the reaction of bromo-3-methylbutane with sodium iodide in acetone. The mixture is refluxed overnight, followed by filtration and evaporation of acetone under reduced pressure. The product is then distilled under vacuum to obtain this compound .
Reaction Conditions:
Reactants: Bromo-3-methylbutane, Sodium iodide
Solvent: Acetone
Conditions: Reflux overnight, filtration, evaporation, vacuum distillation
Industrial production methods for this compound are similar but often involve larger scale equipment and more stringent purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
1-Iodo-3-methylbutene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: Although less common, it can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, ammonia
Elimination: Strong bases like potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products:
Substitution: Various substituted butenes
Elimination: Alkenes
Oxidation: Alcohols, ketones
Reduction: Alkanes
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-methylbutene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of certain pharmaceutical compounds.
Material Science: It is used in the preparation of specialized polymers and materials.
Biological Studies: It is used in studies involving the modification of biomolecules.
Wirkmechanismus
The mechanism of action of 1-iodo-3-methylbutene in chemical reactions typically involves the formation of a carbocation intermediate when the iodine atom is displaced. This intermediate can then undergo various transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or electrophile interacting with the compound.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3-methylbutene can be compared with other similar compounds such as:
1-Bromo-3-methylbutane: Similar structure but with a bromine atom instead of iodine. It is less reactive in substitution reactions due to the lower leaving group ability of bromine.
1-Chloro-3-methylbutane: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo compound.
1-Fluoro-3-methylbutane: Contains a fluorine atom. It is the least reactive among the halides due to the strong carbon-fluorine bond.
Uniqueness of this compound:
Higher Reactivity: The iodine atom makes it more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts.
Versatility: It can participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H9I |
|---|---|
Molekulargewicht |
196.03 g/mol |
IUPAC-Name |
1-iodo-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9I/c1-5(2)3-4-6/h3-5H,1-2H3 |
InChI-Schlüssel |
SESUMRHCXRFUHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)


![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)




![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)


